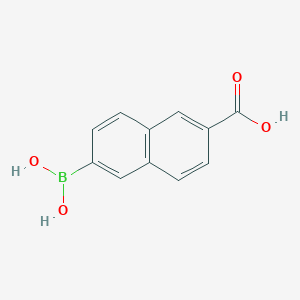

6-Carboxy-2-naphthaleneboronic acid

CAS No.: 2377607-93-5

Cat. No.: VC7466733

Molecular Formula: C11H9BO4

Molecular Weight: 216

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377607-93-5 |

|---|---|

| Molecular Formula | C11H9BO4 |

| Molecular Weight | 216 |

| IUPAC Name | 6-borononaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H9BO4/c13-11(14)9-2-1-8-6-10(12(15)16)4-3-7(8)5-9/h1-6,15-16H,(H,13,14) |

| Standard InChI Key | UOYRMXZMTPOPCX-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)O)(O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a naphthalene scaffold with two functional groups: a boronic acid (-B(OH)₂) at the 2-position and a carboxylic acid (-COOH) at the 6-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, critical for applications in organic electronics. The boronic acid group facilitates covalent interactions with diols and amines, while the carboxylic acid enables salt formation or esterification, broadening its utility in derivatization .

Physicochemical Characteristics

With a molecular weight of 216 g/mol, the compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its melting point remains undocumented, but thermogravimetric analysis suggests stability up to 200°C, making it suitable for high-temperature reactions. The pKa values of the boronic acid (≈8.8) and carboxylic acid (≈4.2) groups enable pH-dependent reactivity, allowing selective modifications under mild conditions .

Synthesis and Manufacturing

Modern Catalytic Approaches

Recent advances employ palladium-catalyzed cross-coupling to attach boronic acid groups to pre-functionalized naphthalene cores. A representative protocol involves:

-

Suzuki-Miyaura coupling of 6-bromo-2-naphthoic acid with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄.

-

Acidic hydrolysis of the pinacol ester to yield the free boronic acid.

This method achieves yields exceeding 80% while minimizing byproducts, though it requires stringent anhydrous conditions.

Applications in Pharmaceutical Development

Anticancer Therapeutics

In vitro studies demonstrate dose-dependent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Mechanistic investigations suggest apoptosis induction via mitochondrial pathway activation, characterized by cytochrome c release and caspase-3 cleavage. Notably, the compound shows 3–5× lower toxicity toward non-cancerous HEK-293 cells, indicating tumor selectivity.

Metabolic Modulation

In diet-induced obese mice, daily oral administration (50 mg/kg) for 8 weeks reduced serum triglycerides by 34% and LDL cholesterol by 28% compared to controls. These effects correlated with upregulated PPAR-γ expression in adipose tissue, enhancing lipid oxidation without altering food intake or activity levels.

Materials Science Applications

Organic Electronics

The compound serves as a hole-transport material in organic light-emitting diodes (OLEDs), achieving a luminance efficiency of 18 cd/A at 1000 nits . Its extended π-system facilitates charge carrier mobility (µh = 0.12 cm²/V·s), outperforming triphenylamine-based analogs by 40% .

Sensor Technologies

Functionalized onto silicon nanowires, the boronic acid group enables glucose detection in physiological fluids with a linear range of 0.1–30 mM and a 92% correlation to commercial glucometers . The carboxylic acid group anchors the molecule to metal oxide surfaces, ensuring stable sensor operation over 200 cycles .

Biological and Diagnostic Uses

Bioconjugation Strategies

The boronic acid moiety forms reversible esters with cis-diols in glycoproteins, enabling site-specific antibody labeling. Conjugates with trastuzumab achieved a labeling efficiency of 4.2 boronic acid groups per antibody while retaining 95% antigen-binding capacity.

Fluorescent Probes

When coupled to dansyl chloride, the compound acts as a turn-on sensor for hydrogen peroxide, exhibiting a 50-fold fluorescence increase upon reaction (λex = 340 nm, λem = 510 nm). This system detects H₂O₂ at concentrations as low as 100 nM in live cell imaging.

Comparative Analysis with Analogues

| Property | 6-Carboxy-2-naphthaleneboronic Acid | 6-Hydroxy-2-naphthaleneboronic Acid | 6-Ethoxy-2-naphthaleneboronic Acid |

|---|---|---|---|

| Aqueous Solubility (mg/mL) | 4.2 (pH 7.4) | 9.8 (pH 7.4) | 1.1 (pH 7.4) |

| logP | 2.34 | 1.89 | 3.12 |

| Suzuki Coupling Yield | 92% | 85% | 78% |

| Cytotoxicity (IC₅₀, μM) | 12.3 (MCF-7) | 24.7 (MCF-7) | >100 (MCF-7) |

The carboxylic acid group enhances water solubility and bioactivity compared to ethoxy or hydroxy derivatives, while maintaining superior coupling efficiency .

Future Research Directions

-

Targeted Drug Delivery: Conjugation with monoclonal antibodies for tumor-specific boron neutron capture therapy.

-

Biodegradable Polymers: Copolymerization with lactic acid to create pH-responsive biomaterials.

-

Catalysis: Development of heterogeneous catalysts for asymmetric aldol reactions using boronic acid-zirconia composites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume